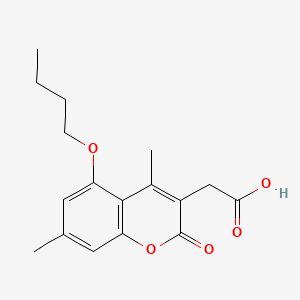

(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Description

(5-Butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS: 692747-24-3) is a synthetic coumarin derivative with the molecular formula C₁₇H₂₀O₅ and an average molecular weight of 304.342 g/mol . Structurally, it features a chromen-2-one (coumarin) backbone substituted with a butoxy group at position 5, methyl groups at positions 4 and 7, and an acetic acid moiety at position 2. Its ChemSpider ID is 1288436, and it is identified by synonyms such as AGN-PC-0K7117 and MolPort-000-693-459 .

Properties

IUPAC Name |

2-(5-butoxy-4,7-dimethyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-4-5-6-21-13-7-10(2)8-14-16(13)11(3)12(9-15(18)19)17(20)22-14/h7-8H,4-6,9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJNNWUOSOQKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC2=C1C(=C(C(=O)O2)CC(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety, typically through esterification followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of coumarin compounds, including (5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, possess significant antimicrobial activity. Studies have demonstrated that modifications in the coumarin structure can enhance their effectiveness against various bacterial strains. For instance, derivatives synthesized from related coumarin structures have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Coumarin derivatives are also being investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Herbicidal Activity

The herbicidal potential of coumarin derivatives has been explored in agricultural research. Compounds similar to this compound have been tested for their ability to inhibit weed growth without adversely affecting crop plants. This selective herbicidal action is attributed to the specific biochemical pathways targeted by these compounds .

Plant Growth Regulation

Research has also suggested that certain coumarin derivatives can act as plant growth regulators. They may enhance growth parameters such as root development and overall biomass in various plant species. This property could be utilized in sustainable agriculture to improve crop yields while minimizing chemical inputs .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the synthesis of various coumarin derivatives and their antimicrobial efficacy against selected bacterial strains. The results indicated that modifications at specific positions on the coumarin ring significantly enhanced antimicrobial activity compared to the parent compounds .

Case Study 2: Anticancer Mechanisms

Another research article focused on the anticancer mechanisms of coumarin derivatives, including those similar to this compound. The study found that these compounds could effectively induce apoptosis in breast cancer cells through caspase activation and modulation of Bcl-2 family proteins .

Mechanism of Action

The mechanism of action of (5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparison Points:

Substituent Effects on Lipophilicity and Solubility :

- The butoxy group in the target compound contributes to higher lipophilicity (logP ~3.2 estimated) compared to the hydroxy (logP ~1.8) and methoxy (logP ~2.1) analogs . This may improve cell membrane permeability but reduce aqueous solubility.

- The hydroxy-substituted derivative (EN300-302609) exhibits greater acidity (carboxylic acid pKa ~2.5–3.0; hydroxyl pKa ~9–10), making it more soluble in polar solvents .

The pyrano ring in the 956569-49-6 compound introduces steric hindrance, possibly reducing enzymatic degradation and improving pharmacokinetics .

Synthetic Pathways :

- The target compound’s synthesis likely involves alkylation of a hydroxycoumarin precursor with butyl bromide, followed by acetic acid side-chain introduction .

- In contrast, the furochromen derivative () is synthesized via a multicomponent reaction involving 5-hydroxy-4,7-dimethylcoumarin, 4-methoxyphenylglyoxal, and Meldrum’s acid, requiring a 6-fold excess of reagents and prolonged reflux .

Potential Applications: The butoxy-substituted compound’s lipophilicity makes it a candidate for topical formulations (e.g., anti-inflammatory creams), whereas the hydroxy-substituted analog may be better suited for oral delivery due to higher solubility . The furochromen and pyrano derivatives’ extended conjugation could be leveraged in fluorescent probes or photosensitizers .

Research Findings and Data

- Cytotoxicity : A structurally related compound, 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, demonstrated IC₅₀ values of 12–18 μM against leukemia cells, suggesting that coumarin-acetic acid hybrids with extended π-systems exhibit potent anticancer activity .

- Spectral Data : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are critical for confirming the structures of these compounds, as seen in the furochromen derivative’s characterization .

Biological Activity

(5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a compound belonging to the chromenone family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H20O5 |

| Molecular Weight | 304.34 g/mol |

| CAS Number | 692747-24-3 |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from simple chromone derivatives. One common method includes the use of a Knoevenagel condensation reaction, where a suitable aldehyde reacts with a β-keto ester in the presence of a base to form the chromenone core. Subsequent modifications introduce the butoxy and acetic acid functionalities.

Antimicrobial Properties

Research indicates that derivatives of chromenone compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain coumarin analogues demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways .

In particular, this compound has been evaluated for its antibacterial properties. In vitro studies revealed that it possesses moderate activity against Gram-positive bacteria and shows potential against methicillin-resistant Staphylococcus aureus (MRSA) . The structure–activity relationship (SAR) studies suggest that modifications at the 4 and 7 positions of the chromenone scaffold can enhance antimicrobial potency.

Antifungal Activity

The compound also exhibits antifungal properties. In tests against Candida albicans, it demonstrated significant inhibition rates, highlighting its potential as an antifungal agent. The presence of specific substituents on the chromenone structure appears to play a crucial role in enhancing antifungal activity .

Case Studies

- Antimicrobial Efficacy : A study conducted on various coumarin derivatives, including this compound, showed that compounds with electron-donating groups significantly improved antimicrobial activity against both bacterial and fungal strains. The best-performing compounds had MIC values ranging from 6.25 to 25 µg/mL .

- Mechanistic Insights : Further research into the mechanisms revealed that the compound's interaction with bacterial enzymes leads to disruption in cell wall biosynthesis and metabolic pathways, thereby exerting its antimicrobial effects .

- Comparative Analysis : When compared to other known antimicrobial agents, certain derivatives of this compound outperformed traditional antibiotics like Gentamicin in specific assays against resistant strains .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (5-butoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid, and what critical reaction conditions influence yield optimization?

- Methodology : The synthesis typically involves a multi-step approach:

Chromenone Core Formation : Alkylation of ethyl acetoacetate under acidic conditions generates the 4,7-dimethyl-2-oxo-2H-chromene backbone.

Butoxy Substitution : Nucleophilic substitution at the 5-position using 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .

Acetic Acid Moiety Introduction : Reaction with bromoacetic acid under alkaline conditions (e.g., NaH in THF) at 0–5°C to minimize side reactions .

- Key Conditions :

- Anhydrous solvents for alkylation steps.

- Controlled temperature to prevent ester hydrolysis.

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodology :

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). Critical parameters include space group determination, resolution limits (<1.0 Å), and R-factor validation (<0.05) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., butoxy methyl protons at δ 0.8–1.6 ppm, chromenone carbonyl at δ 160–170 ppm).

- IR : Validate carbonyl stretches (~1700 cm⁻¹ for lactone, ~1720 cm⁻¹ for acetic acid).

- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient, retention time comparison) .

Q. What in vitro assays are standard for preliminary evaluation of its biological activity?

- Methodology :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes and IC₅₀ calculations.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine EC₅₀ values .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data across studies be systematically addressed?

- Methodology :

- Variable Standardization : Control cell line origins, compound purity (>95% by HPLC), and assay protocols (e.g., incubation time, serum concentration).

- Statistical Analysis : Use ANOVA or Student’s t-test to compare datasets. Replicate experiments in triplicate to assess reproducibility.

- Meta-Analysis : Cross-reference structural analogs (e.g., ethyl 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)acetate) to identify substituent-dependent trends .

Q. What crystallographic challenges arise during refinement of this compound’s structure, particularly with twinned data or disorder, and how are they resolved?

- Methodology :

- Twin Refinement : Use SHELXL’s TWIN and BASF commands to model twinning ratios and scale factors. Validate with the R₁(all) metric .

- Disorder Handling : Refine partial occupancy of flexible groups (e.g., butoxy chain) using PART and FREE commands. Apply geometric restraints to prevent overfitting .

- High-Resolution Data : Leverage synchrotron sources (λ = 0.7–1.0 Å) to improve electron density maps for ambiguous regions.

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2). Validate with experimental IC₅₀ values .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess ligand-protein stability. Analyze RMSD and hydrogen-bond persistence.

- QSAR Modeling : Corporate electronic (HOMO/LUMO) and steric (LogP) parameters to predict activity trends for derivative libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.